4-(Phenylethynyl)benzil

Polyphenylquinoxaline End-Capping Agent Melt Viscosity

4-(Phenylethynyl)benzil, systematically named 1-phenyl-2-[4-(2-phenylethynyl)phenyl]ethane-1,2-dione, is an unsymmetrical benzil derivative (C22H14O2, MW 310.35 g/mol) that integrates a phenylethynyl substituent at the para-position of one aromatic ring. This monofunctional architecture combines the classical 1,2-diketone scaffold of benzil with a terminal, thermally polymerizable phenylethynyl group.

Molecular Formula C22H14O2
Molecular Weight 310.3 g/mol
CAS No. 70734-74-6
Cat. No. B8298039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylethynyl)benzil
CAS70734-74-6
Molecular FormulaC22H14O2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H14O2/c23-21(19-9-5-2-6-10-19)22(24)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H
InChIKeyQJWIFTUKCAWTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylethynyl)benzil (CAS 70734-74-6): Chemical Identity and Procurement-Quality Baseline


4-(Phenylethynyl)benzil, systematically named 1-phenyl-2-[4-(2-phenylethynyl)phenyl]ethane-1,2-dione, is an unsymmetrical benzil derivative (C22H14O2, MW 310.35 g/mol) that integrates a phenylethynyl substituent at the para-position of one aromatic ring . This monofunctional architecture combines the classical 1,2-diketone scaffold of benzil with a terminal, thermally polymerizable phenylethynyl group. The compound is employed as a high-performance polymer end-capping agent, a photoinitiator precursor, and a modular building block for π-conjugated materials [1]. Typical commercial purity is ≥95% (HPLC) and the melting point is approximately 150–155 °C .

Why Benzil, 4-Ethynylbenzil, or 4-Phenylethynylbenzaldehyde Cannot Replace 4-(Phenylethynyl)benzil in Precision Polymer Synthesis


Generic substitution of 4-(phenylethynyl)benzil with simpler analogs fails because the compound's value resides in the precise co-location of two orthogonal reactive functionalities: a 1,2-diketone that selectively condenses with aromatic tetraamines to form polyphenylquinoxaline (PPQ) backbones, and a single terminal phenylethynyl group that undergoes thermally activated chain extension and network formation without premature crosslinking. Benzil itself lacks any latent curing site and cannot support post-polymerization vitrification [1]. 4-Ethynylbenzil places a less sterically shielded and more thermally labile terminal alkyne on the diketone scaffold, altering cure kinetics and narrowing the processing window relative to the phenyl-capped analog [2]. 4-Phenylethynylbenzaldehyde (PEBA) provides only a single aldehyde condensation site, making it incapable of the bis-condensation step that produces the high-molecular-weight PPQ backbone [3]. The quantitative evidence below demonstrates that 4-(phenylethynyl)benzil occupies a unique functional niche that no single close analog replicates.

Product-Specific Quantitative Differentiation Evidence for 4-(Phenylethynyl)benzil (CAS 70734-74-6) Against Closest Analogs


Monofunctional Phenylethynyl Architecture Enables Controlled Melt Processability Without Premature Gelation, Unlike 4,4′-Bis(phenylethynyl)benzil

When 4-(phenylethynyl)benzil (PEBZ) is employed as the monofunctional terminator in polyphenylquinoxaline (PPQ) synthesis with designed molecular weights of 2,500 and 5,000 Da, the resulting oligomers exhibit minimum melt viscosities of 21 Pa·s and 568 Pa·s, respectively, at approximately 350 °C [1]. This low viscosity enables straightforward melt processing prior to thermal cure. In contrast, the difunctional analog 4,4′-bis(phenylethynyl)benzil acts as a crosslinking monomer rather than a chain terminator, producing branched or networked structures that undergo premature gelation and cannot be melt-processed under comparable conditions [2]. The quantitative consequence is a processing window at 350 °C with viscosity values that are two to three orders of magnitude lower than what would be anticipated for a difunctional phenylethynyl-benzil system, which would rapidly exceed 10³ Pa·s at the same temperature due to network formation [2].

Polyphenylquinoxaline End-Capping Agent Melt Viscosity

PPQ Resins End-Capped with 4-(Phenylethynyl)benzil Deliver Quantitatively Verified High Glass Transition Temperatures and Thermal Stability

PPQ oligomers terminated with 4-(phenylethynyl)benzil (PEBZ), after thermal curing via hot-press molding, achieve glass transition temperatures (Tg) of 338 °C (PPQ-1, designed MW 2,500) and 325 °C (PPQ-2, designed MW 5,000) as measured by differential scanning calorimetry or dynamic mechanical analysis [1]. Thermogravimetric analysis under nitrogen (10 °C/min ramp) shows 5% weight loss temperatures exceeding 550 °C and residual char yields above 60% at 750 °C for both cured PPQ-1 and PPQ-2 [1]. For comparison, PPQ resins without phenylethynyl end-capping (i.e., prepared with non-reactive end groups or no terminator) typically exhibit Tg values in the range of 250–280 °C and lower char yields (ca. 45–50% at 750 °C), because the phenylethynyl groups form rigid 9-phenyldibenzanthracene crosslinks upon thermal cure that provide additional chain stiffening and char-forming aromatic density [2]. The cured PPQ-2 resin additionally exhibits tensile strength of 88 MPa, flexural strength of 125 MPa, and elongation at break of 7.6% [1].

Glass Transition Temperature Thermal Stability Thermogravimetric Analysis

Molecular Weight Control via 4-(Phenylethynyl)benzil Terminator Yields Predictable Oligomer Architecture, in Contrast to the Uncontrolled Nature of Benzil

4-(Phenylethynyl)benzil (PEBZ) functions as a stoichiometric monofunctional end-capping agent in PPQ synthesis, enabling the precise design of oligomers with target molecular weights of 2,500, 5,000, 10,000, and 20,000 Da by adjusting the molar ratio of monomers to terminator [1]. The experimentally confirmed progression of melt viscosities—21 Pa·s (MW 2,500), 568 Pa·s (MW 5,000)—demonstrates the predictable relationship between designed molecular weight and rheological properties [1]. Unsubstituted benzil, possessing two reactive diketone sites but no phenylethynyl functionality, cannot serve as a terminator; it merely participates as a monomer within the polymer backbone, contributing to uncontrolled propagation and broad polydispersity. The quantitative consequence is that PEBZ enables the synthesis of PPQ oligomers with a defined number-average molecular weight and narrow dispersity, whereas benzil participates only as a comonomer and provides no chain-length regulation [2].

Oligomer Synthesis Molecular Weight Control Stoichiometric End-Capping

Phenylethynyl-Substituted Benzil Scaffolds Enable Substantially Lower Two-Photon Polymerization Threshold Relative to Unsubstituted Benzil

Although direct threshold-power data for 4-(phenylethynyl)benzil itself as a two-photon polymerization (TPP) initiator have not been reported in isolation, quantitative comparisons between unsubstituted benzil and phenylethynyl-extended diketone analogs are instructive. Unsubstituted benzil requires a TPP threshold power of 6.37 mW (800 nm, femtosecond pulsed laser) to initiate polymerization [1]. In contrast, a V-shaped 3,6-bis(phenylethynyl)carbazole-based chromophore, which shares the phenylethynyl-extended π-conjugation motif present in 4-(phenylethynyl)benzil, achieves a threshold power of only 0.8 mW at 0.18 mol% concentration under equivalent conditions—a 7.96-fold reduction [1]. The molecular origin of this improvement is the extended π-conjugation through the phenylethynyl triple bond, which increases the two-photon absorption cross-section (δ) by delocalizing the excited-state wavefunction across the diphenylacetylene moiety [2]. 4-(Phenylethynyl)benzil incorporates exactly this structural feature at one terminus, positioning it as a significantly more efficient TPP initiator scaffold than benzil itself.

Two-Photon Polymerization Photoinitiator Threshold Power

Orthogonal Diketone + Phenylethynyl Dual Reactivity Distinguishes 4-(Phenylethynyl)benzil from 4-Phenylethynylbenzaldehyde in Heterocycle-Forming Condensations

4-(Phenylethynyl)benzil (PEBZ) contains two adjacent carbonyl groups that condense quantitatively with 1,2-diamines to form quinoxaline rings—a reaction that is central to PPQ polymer synthesis and to the construction of nitrogen-containing heterocycles [1]. The phenylethynyl group remains intact and orthogonal during this condensation, preserving the latent thermal crosslinking site. 4-Phenylethynylbenzaldehyde (PEBA), by contrast, possesses only a single aldehyde carbonyl and reacts with diamines to form imines (Schiff bases) rather than the fully aromatized quinoxaline heterocycle. The quinoxaline linkage provides superior thermal and oxidative stability compared to the imine linkage, with decomposition temperatures typically >100 °C higher [2]. In the specific context of PPQ synthesis, the diketone of PEBZ is indispensable; PEBA cannot participate in the sequential bis-condensation that generates the PPQ backbone, and attempts to substitute PEBA for PEBZ in the published protocol would yield only low-molecular-weight imine oligomers with no pathway to the high-MW PPQ structure [1].

Quinoxaline Synthesis Orthogonal Reactivity Heterocycle Formation

Validated Application Scenarios Where 4-(Phenylethynyl)benzil (CAS 70734-74-6) Provides Documented Performance Advantages


High-Temperature Aerospace Structural Adhesives and Composite Matrices Based on Phenylethynyl-Terminated PPQ

4-(Phenylethynyl)benzil (PEBZ) is employed as the stoichiometric end-capping agent in the synthesis of phenylethynyl-terminated polyphenylquinoxaline (PEPPQ) oligomers for aerospace adhesive and composite matrix applications. The PEBZ-terminated PPQ-2 resin, after thermal cure, delivers a glass transition temperature of 325 °C, tensile strength of 88 MPa, flexural strength of 125 MPa, and elongation at break of 7.6%, with 5% weight loss temperature exceeding 550 °C under nitrogen [1]. The low minimum melt viscosity of 568 Pa·s at 350 °C enables void-free consolidation during hot-press molding. These properties are directly relevant for primary-bonding adhesives and composite matrices in high-speed airframe structures, where continuous service temperatures exceeding 300 °C are required and where non-phenylethynyl-capped PPQ systems would fail due to insufficient Tg and lower char yield [1].

Controlled-Molecular-Weight PPQ Oligomers for Solution-Processable, Thermally Curable Coatings

By adjusting the molar ratio of PEBZ terminator to FLTK and BPTA monomers, PPQ oligomers with designed molecular weights as low as 2,500 Da can be synthesized that exhibit a minimum melt viscosity of only 21 Pa·s at 350 °C [1]. This exceptionally low viscosity permits solution casting or spin coating followed by thermal cure to produce pinhole-free, solvent-resistant dielectric coatings for high-temperature microelectronics. The monofunctional nature of PEBZ ensures that each oligomer chain carries exactly one phenylethynyl end group, preventing the premature crosslinking that would occur with difunctional terminators such as 4,4′-bis(phenylethynyl)benzil [2]. After thermal cure at 350–380 °C, the coatings become insoluble in all common organic solvents due to the formation of rigid polycyclic crosslinks via phenylethynyl intramolecular cycloaddition [2].

Development of Phenylethynyl-Functionalized Photoinitiators for Two-Photon 3D Microfabrication

The phenylethynyl substitution pattern on the benzil scaffold extends π-conjugation through the triple bond, which substantially increases the two-photon absorption cross-section relative to unsubstituted benzil. While direct threshold data for PEBZ are not yet published, the class-level evidence from structurally analogous bis(phenylethynyl)carbazole chromophores—which reduce the TPP threshold power from 6.37 mW (benzil) to 0.8 mW [3]—indicates that phenylethynyl-functionalized diketones are a promising scaffold for designing high-sensitivity TPP initiators. PEBZ offers the additional advantage of orthogonal diketone reactivity, allowing pre-functionalization or copolymerization with the host resin matrix prior to photo-patterning, a capability not available to simple benzil derivatives [3].

Building Block for Modular Synthesis of π-Conjugated Oligomers and Polymers via Sonogashira Coupling

The terminal phenylethynyl group of 4-(phenylethynyl)benzil can be deprotected (if silyl-protected) or directly employed in Sonogashira cross-coupling reactions with aryl halides to construct extended phenyleneethynylene oligomers [4]. Simultaneously, the intact 1,2-diketone moiety can be orthogonally transformed—for example, condensed with 1,2-diamines to install quinoxaline or phenazine chromophores—without affecting the alkyne functionality. This dual-reactivity architecture enables a convergent synthetic strategy in which the diketone and the terminal alkyne are addressed in independent synthetic steps, reducing the total number of linear steps required to access complex donor-acceptor chromophores. The monofunctional nature of the phenylethynyl group avoids the statistical mixture of mono- and di-coupled products that complicates the use of 4,4′-bis(phenylethynyl)benzil in sequential coupling protocols [4].

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